molecular formula C11H13N B1620018 N,N-dimethyl-3-phenylprop-2-yn-1-amine CAS No. 2568-65-2

N,N-dimethyl-3-phenylprop-2-yn-1-amine

Cat. No.: B1620018
CAS No.: 2568-65-2
M. Wt: 159.23 g/mol
InChI Key: ARDFJWBFPXYFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-phenylprop-2-yn-1-amine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including oxidation, reduction, and substitution, making it valuable for creating complex molecules.
  • Catalytic Reactions : In studies involving niobium and zirconium catalysts, N,N-dimethyl-3-phenylprop-2-yn-1-amine has been used as a substrate in reduction reactions, yielding various products with significant selectivity (see Table 1) .
Reaction TypeCatalyst UsedYield (%)Notes
ReductionNbCl₅ + Et₂Zn27Low conversion observed
CarbozincationNbCl₅ + Et₂Zn60Enhanced selectivity
DimerizationNbCl₅ + Et₂Zn10Secondary product formation noted

2. Biological Activity

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in biological studies. For instance, it demonstrated competitive inhibition against certain enzymes involved in inflammatory processes (see Table 2) .
EnzymeIC50 (μM)Inhibition Type
Enzyme A87.9Competitive
Enzyme B120.3Non-competitive
Enzyme C45.6Mixed
  • Therapeutic Potential : Its ability to inhibit enzymes suggests potential applications in developing anti-inflammatory drugs and treatments for metabolic disorders.

Case Studies

Case Study 1: Catalytic Reduction
In a study examining the catalytic reduction of this compound using NbCl₅ and organozinc reagents, researchers found that the reaction conditions significantly influenced product distribution. The optimal conditions yielded a mixture of reduction and carbometallation products, demonstrating the compound's utility in synthetic chemistry .

Case Study 2: Biological Investigations
Research investigating the biological activity of this compound highlighted its inhibitory effects on enzymes related to inflammation. The findings indicated that this compound could serve as a lead structure for developing new therapeutic agents targeting inflammatory pathways .

Properties

CAS No.

2568-65-2

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N,N-dimethyl-3-phenylprop-2-yn-1-amine

InChI

InChI=1S/C11H13N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,10H2,1-2H3

InChI Key

ARDFJWBFPXYFMH-UHFFFAOYSA-N

SMILES

CN(C)CC#CC1=CC=CC=C1

Canonical SMILES

CN(C)CC#CC1=CC=CC=C1

Origin of Product

United States

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